2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride
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Overview
Description
2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride typically involves the reaction of 2-methylindole with phenylacetaldehyde under specific conditions to form the indole derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Methyl-3-phenylindol-1-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: This compound has a similar structure but with a piperidine ring instead of an indole ring.
2-(2-Methyl-1-piperidinyl)ethanamine: Another similar compound with a piperidine ring.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: This compound has a pyrazole ring instead of an indole ring.
The uniqueness of this compound lies in its indole ring structure, which imparts specific chemical and biological properties that are different from those of its analogs.
Properties
CAS No. |
62391-21-3 |
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Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-(2-methyl-3-phenylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-13-17(14-7-3-2-4-8-14)15-9-5-6-10-16(15)19(13)12-11-18;/h2-10H,11-12,18H2,1H3;1H |
InChI Key |
CATBCOGJVHVUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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